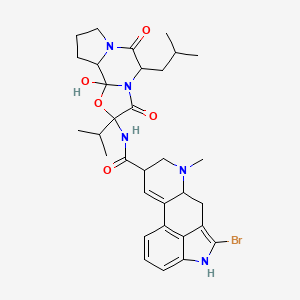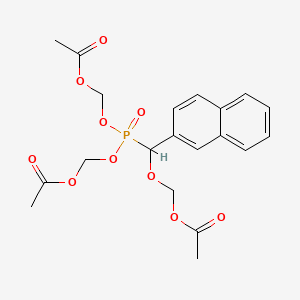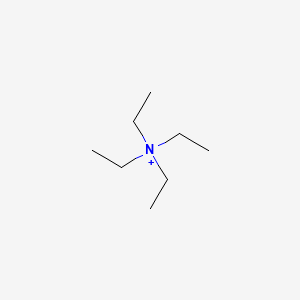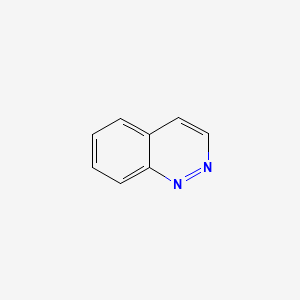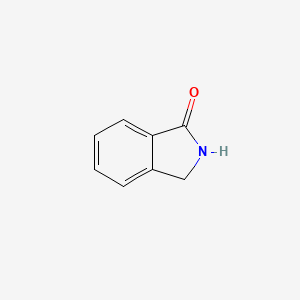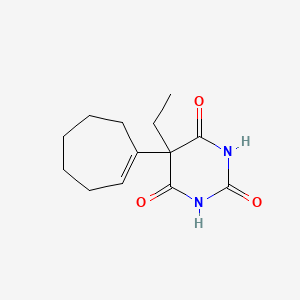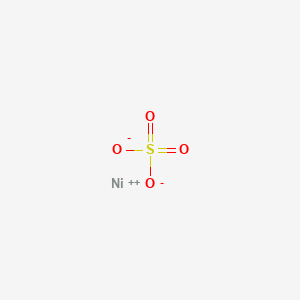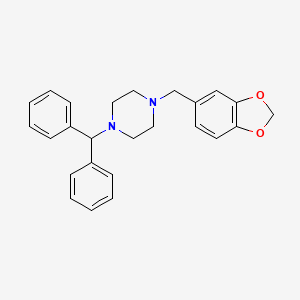![molecular formula C7H15N5 B1195973 N-[amino(imino)methyl]piperidine-1-carboximidamide CAS No. 4705-40-2](/img/structure/B1195973.png)
N-[amino(imino)methyl]piperidine-1-carboximidamide
Descripción general
Descripción
Synthesis Analysis
1-Aminopiperidine can be used as a reactant to prepare N-1-piperidinylformamide by reacting with ethyl formate . It is also reacted with aluminum hydride and gallium hydride to form corresponding hydrazides .Molecular Structure Analysis
The InChI code for N-[amino(imino)methyl]piperidine-1-carboximidamide is1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) . The InChI key is TUOOWPGKBKCOHX-UHFFFAOYSA-N . Chemical Reactions Analysis
In the pharmaceutical industry, aminopiperidine is utilized as a building block to synthesize various bioactive molecules .Physical And Chemical Properties Analysis
The storage temperature for N-[amino(imino)methyl]piperidine-1-carboximidamide is between 28°C .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication.
Antimalarial Applications
The antimalarial activity of piperidine derivatives has been explored in scientific research . These compounds can disrupt the life cycle of the malaria parasite, providing a potential treatment for this disease.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, making them useful in the treatment of various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . They can help improve cognitive function and slow the progression of this disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders, providing a potential treatment for conditions like schizophrenia.
Safety and Hazards
Propiedades
IUPAC Name |
N-(diaminomethylidene)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRTYWUCRPIUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]piperidine-1-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for the neuroprotective effects of N-[amino(imino)methyl]piperidine-1-carboximidamide in cases of cerebral ischemia-reperfusion?
A: While the exact mechanism is still under investigation, research suggests that N-[amino(imino)methyl]piperidine-1-carboximidamide might exert its neuroprotective effects by influencing the balance of free radical processes and antioxidant activity in the brain. A study using a rat model of cerebral ischemia-reperfusion found that this compound led to a decrease in biochemiluminescence parameters, indicative of reduced free radical activity []. Additionally, the compound influenced the levels of reduced glutathione, a crucial antioxidant in the brain, suggesting a potential role in bolstering the brain's defense against oxidative stress [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-](/img/structure/B1195896.png)
